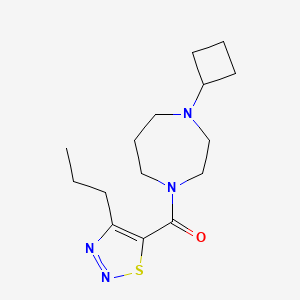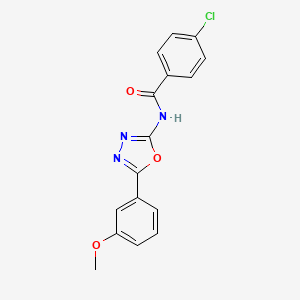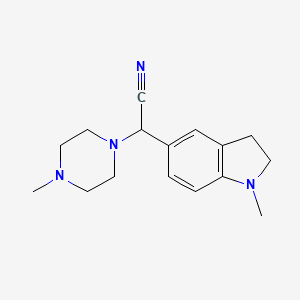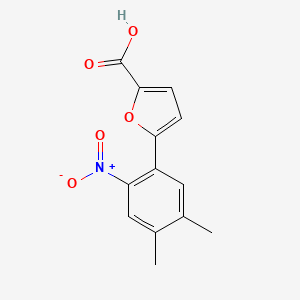![molecular formula C28H26ClN5O3S B2401945 N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 391950-46-2](/img/structure/B2401945.png)
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a quinoline, a triazole, and a sulfanyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the quinoline and triazole groups might participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Applications De Recherche Scientifique
Structural Aspects and Fluorescence Emission
Research into the structural aspects of amide-containing isoquinoline derivatives has revealed their potential in forming gels and crystalline solids when treated with different acids. Specifically, these compounds can interact with 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene to form host–guest complexes with enhanced fluorescence emission at lower wavelengths, indicating their utility in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
A series of bis-phenoxyacetic acids and their derivatives have demonstrated promising anticancer properties. The reaction of these compounds with thiocarbohydrazide produced bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl-methyleneoxy]phenylenes, which, upon further reactions, yielded compounds with significant anticancer activity against various cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).
Antimicrobial Activity
Recent studies have synthesized novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing substituted phenylquinolin-2-one moiety. These compounds were evaluated for their antibacterial and antifungal activities, showing potent activity against studied microbes, especially those substituted with halogen groups (Ghosh et al., 2015).
Antiviral and Neuroprotective Effects
The therapeutic efficacy of novel anilidoquinoline derivatives has been explored in the treatment of Japanese encephalitis. These compounds have exhibited significant antiviral and antiapoptotic effects in vitro, decreasing viral load and increasing survival in infected mice (Ghosh et al., 2008).
Antihistamine Properties
Compounds with the quinazolin-5(4H)-one structure have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating potency comparable to chlorpheniramine maleate with negligible sedative properties. This indicates their potential as safer antihistamine agents (Gobinath, Subramanian, & Alagarsamy, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3S/c29-21-10-6-11-22(16-21)34-25(17-30-26(35)18-37-23-12-2-1-3-13-23)31-32-28(34)38-19-27(36)33-15-7-9-20-8-4-5-14-24(20)33/h1-6,8,10-14,16H,7,9,15,17-19H2,(H,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWBWAWCYROCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2401864.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2401867.png)
![(E)-2,6-difluoro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401870.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401875.png)
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)




